

PF-06795071 mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PF-06795071	
Cat. No.:	B12423201	Get Quote

An In-depth Technical Guide to the Mechanism of Action of PF-06795071

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-06795071 is a potent, selective, and covalent inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. By blocking MAGL, **PF-06795071** prevents the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), leading to its accumulation in the brain. This elevation of 2-AG enhances the activation of cannabinoid receptors (CB1 and CB2) and reduces the production of arachidonic acid (AA), a precursor to pro-inflammatory prostaglandins. This dual action makes **PF-06795071** a promising therapeutic candidate for neuroinflammatory and neurodegenerative diseases. This document provides a comprehensive overview of the mechanism of action, experimental validation, and key data related to **PF-06795071**.

Core Mechanism of Action: Inhibition of Monoacylglycerol Lipase (MAGL)

PF-06795071 acts as a covalent inhibitor of MAGL.[1][2][3] MAGL is a serine hydrolase responsible for the breakdown of the endocannabinoid 2-AG into arachidonic acid and glycerol. [4] The inhibition of MAGL by **PF-06795071** leads to a significant increase in the levels of 2-AG in the central nervous system (CNS).[4]



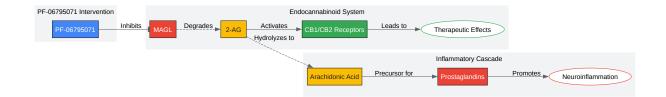




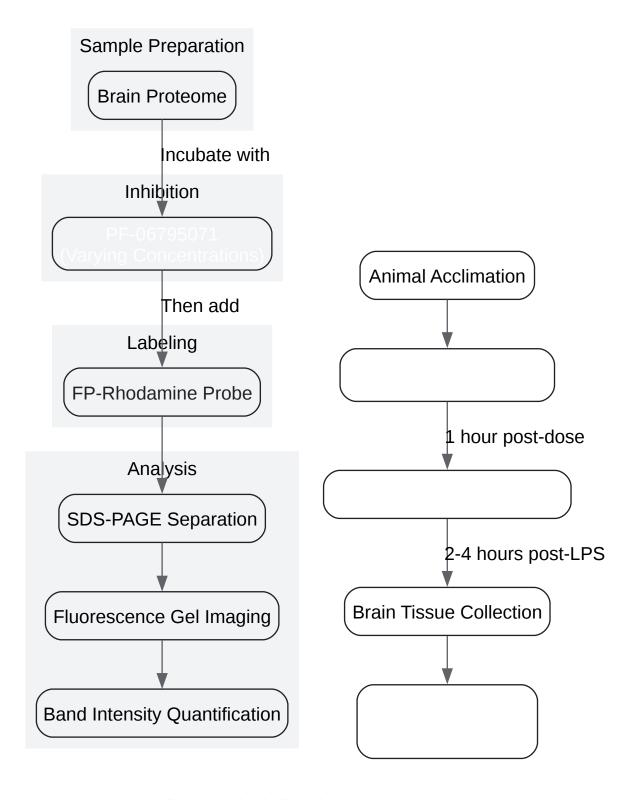
The elevated 2-AG levels result in the enhanced activation of cannabinoid receptors, primarily CB1 and CB2, which are implicated in a variety of physiological processes including pain, mood, and inflammation. Concurrently, the reduction in the hydrolysis of 2-AG decreases the available pool of arachidonic acid, a key precursor for the synthesis of pro-inflammatory eicosanoids, such as prostaglandins. This dual mechanism of action—enhancing endocannabinoid signaling and reducing pro-inflammatory mediators—underpins the therapeutic potential of **PF-06795071** in treating neuroinflammation.

Signaling Pathway of PF-06795071 Action









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Discovery of trifluoromethyl glyco ... | Article | H1 Connect [archive.connect.h1.co]
- 2. eurekaselect.com [eurekaselect.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors for Treatment of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PF-06795071 mechanism of action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12423201#pf-06795071-mechanism-of-action]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com